molecular formula C13H16O5 B7991682 O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate

Cat. No.: B7991682
M. Wt: 252.26 g/mol
InChI Key: IIJLTMHQNUGJHN-UHFFFAOYSA-N
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Description

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate is an organic compound with the molecular formula C13H16O5 It is characterized by the presence of an oxalate ester group and a methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate typically involves the esterification of oxalic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ethyl or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The methoxyphenyl group may also play a role in binding to target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • O2-Methyl O1-[2-(4-methoxyphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(4-hydroxyphenyl)ethyl] oxalate
  • O2-Ethyl O1-[2-(4-chlorophenyl)ethyl] oxalate

Uniqueness

O2-Ethyl O1-[2-(4-methoxyphenyl)ethyl] oxalate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

1-O-ethyl 2-O-[2-(4-methoxyphenyl)ethyl] oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-3-17-12(14)13(15)18-9-8-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJLTMHQNUGJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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